

identifying point mutations in the Aurora B kinase domain that confer resistance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aurora B inhibitor 1*

Cat. No.: *B10799482*

[Get Quote](#)

Technical Support Center: Aurora B Kinase Inhibitor Resistance

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of point mutations in the Aurora B kinase domain that confer resistance to inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known point mutations in Aurora B that confer resistance to inhibitors?

Several point mutations within the ATP-binding pocket of the Aurora B kinase domain have been identified to confer resistance to various small molecule inhibitors. These mutations often arise from the selective pressure of the inhibitor on cancer cell populations. Some of the well-characterized resistance mutations include:

- G160E (Glycine to Glutamic Acid at position 160): This mutation has been identified in leukemia cell lines selected for resistance to ZM447439.[\[1\]](#)[\[2\]](#)[\[3\]](#) Molecular modeling suggests that the glutamate substitution prevents the formation of an active drug-binding motif.[\[1\]](#)[\[3\]](#)

- G160V (Glycine to Valine at position 160): This mutation was found in a hypermutagenic cancer cell line resistant to ZM447439.[\[4\]](#)[\[5\]](#)
- Y165H (Tyrosine to Histidine at position 165): Identified alongside G160V, this mutation also confers resistance to ZM447439.[\[5\]](#)
- G160L (Glycine to Leucine at position 160): While primarily characterized in Aurora A, the equivalent position in Aurora B is a key residue for inhibitor sensitivity. Cells expressing Aurora B with this mutation show increased proliferation in the presence of VX-680.[\[6\]](#)

It is important to note that these mutations are distinct from the "gatekeeper" residue, a common site of resistance mutations in other kinases.[\[4\]](#) The plasticity of the Aurora B ATP-binding pocket means that mutations at various sites can lead to broad resistance against multiple inhibitors.[\[4\]](#)

Q2: To which Aurora B inhibitors do these mutations confer resistance?

The identified point mutations generally confer resistance to ATP-competitive inhibitors of Aurora B. The table below summarizes the resistance profile for some common inhibitors.

Mutation	Known Resistant Inhibitors
G160E	ZM447439 [1] [2] [3]
G160V	ZM447439, VX-680, Hesperadin [4] [5]
Y165H	ZM447439, VX-680, Hesperadin [5]
G160L	VX-680 [6]

Q3: How do these resistance mutations affect Aurora B kinase activity?

Studies have shown that these resistance mutations do not significantly impair the catalytic activity of Aurora B kinase.[\[4\]](#)[\[5\]](#) The mutant kinases can still phosphorylate their substrates, such as Histone H3 at Serine 10, allowing the cell to proceed through mitosis even in the presence of the inhibitor.[\[5\]](#)[\[6\]](#) This retention of wild-type activity is a crucial factor in their ability to drive resistance.

Troubleshooting Guides

Problem: My Aurora B inhibitor is losing efficacy in my long-term cell culture experiments.

Possible Cause: The cancer cell line may have developed acquired resistance to the inhibitor through the selection of pre-existing or newly-arisen clones harboring point mutations in the Aurora B kinase domain.

Solution Workflow:

- Sequence the Aurora B Kinase Domain: Isolate genomic DNA or cDNA from the resistant cell population and sequence the region encoding the Aurora B kinase domain. Compare the sequence to the wild-type reference to identify any point mutations.
- Perform a Cell Viability Assay: Compare the IC₅₀ values of the inhibitor in the resistant cell line versus the parental, sensitive cell line. A significant shift in the IC₅₀ value is indicative of resistance.
- Conduct a Kinase Activity Assay: If a mutation is identified, you can perform an in vitro kinase assay using the recombinant wild-type and mutant Aurora B protein to confirm that the mutation confers resistance to the inhibitor at the enzymatic level.

Experimental Protocols

Protocol 1: Identification of Resistance Mutations using a Mutagenesis Screen

This protocol describes a general method for selecting and identifying resistance mutations in a cancer cell line.

Materials:

- Parental cancer cell line (e.g., HCT116, CCRF-CEM)[1][4]
- Aurora B inhibitor (e.g., ZM447439)
- Cell culture medium and supplements

- Genomic DNA extraction kit
- PCR primers for the Aurora B kinase domain
- Sanger sequencing reagents and access to a sequencer

Methodology:

- Establish a Selection Culture: Culture the parental cancer cell line in the presence of the Aurora B inhibitor at a concentration that is initially sublethal but is gradually increased over time. This will select for resistant clones.
- Isolate Resistant Clones: Once resistant colonies are established, isolate and expand them.
- Genomic DNA Extraction: Extract genomic DNA from both the parental and resistant cell lines.
- PCR Amplification: Amplify the Aurora B kinase domain from the genomic DNA using specific primers.
- DNA Sequencing: Sequence the PCR products to identify any point mutations in the resistant clones compared to the parental line.

Protocol 2: In Vitro Aurora B Kinase Assay

This protocol is for determining the enzymatic activity of wild-type and mutant Aurora B in the presence of an inhibitor.

Materials:

- Recombinant active Aurora B kinase (wild-type and mutant)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[\[7\]](#)
- ATP
- Substrate (e.g., Histone H3)[\[7\]](#)

- Aurora B inhibitor
- Detection reagents (e.g., phospho-specific antibody for the substrate, ADP-Glo™ Kinase Assay kit)[7][8]

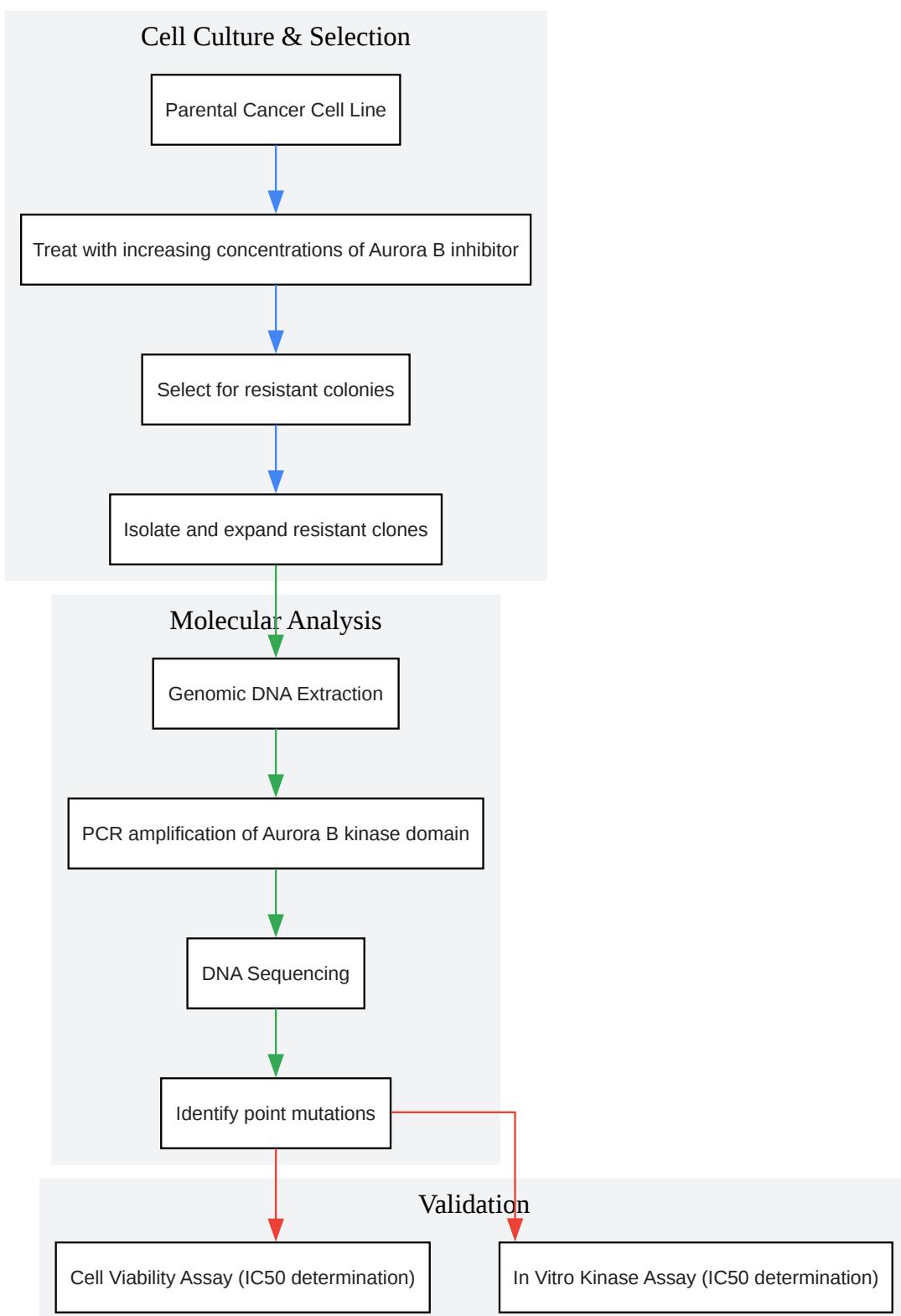
Methodology:

- Prepare Kinase Reaction: In a microplate, prepare a reaction mix containing the kinase buffer, recombinant Aurora B kinase, and the substrate.
- Add Inhibitor: Add varying concentrations of the Aurora B inhibitor to the wells. Include a DMSO control.
- Initiate Reaction: Add ATP to start the kinase reaction.
- Incubate: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).[7]
- Stop Reaction and Detect: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using your chosen method.
- Data Analysis: Calculate the IC50 value for the inhibitor against both the wild-type and mutant kinase.

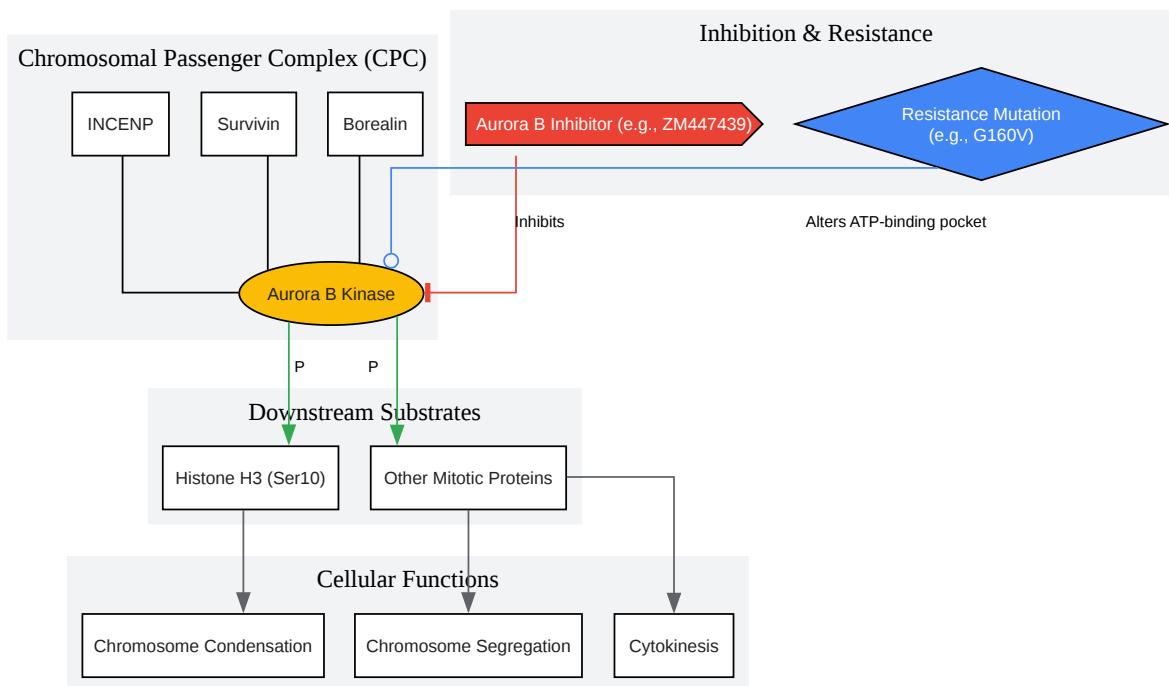
Protocol 3: Cell Viability Assay (e.g., using Crystal Violet)

This protocol measures the effect of an Aurora B inhibitor on the proliferation of sensitive and resistant cells.

Materials:


- Parental and resistant cancer cell lines
- Aurora B inhibitor
- Cell culture plates
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

- Solubilization solution (e.g., 10% acetic acid)


Methodology:

- Cell Seeding: Seed an equal number of parental and resistant cells into a 96-well plate.
- Inhibitor Treatment: The next day, treat the cells with a serial dilution of the Aurora B inhibitor. Include a DMSO control.
- Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
- Staining:
 - Wash the cells with PBS.
 - Fix the cells with methanol for 10 minutes.
 - Stain the cells with crystal violet solution for 10 minutes.
 - Wash away the excess stain with water and allow the plate to dry.
- Quantification:
 - Solubilize the stain by adding the solubilization solution.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Plot the cell viability as a percentage of the DMSO control against the inhibitor concentration to determine the IC50 value.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for identifying Aurora B resistance mutations.

[Click to download full resolution via product page](#)

Caption: Aurora B signaling pathway and mechanism of inhibitor resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evolution of resistance to Aurora kinase B inhibitors in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of Resistance to Aurora Kinase B Inhibitors in Leukaemia Cells | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Exploitation of Inhibitor-resistant Aurora and Polo Kinase Mutants for the Analysis of Mitotic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- To cite this document: BenchChem. [identifying point mutations in the Aurora B kinase domain that confer resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799482#identifying-point-mutations-in-the-aurora-b-kinase-domain-that-confer-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

